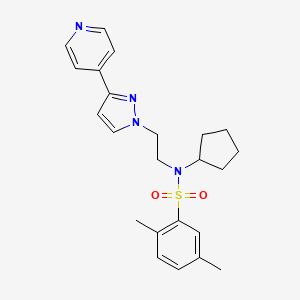

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethylbenzene core substituted with a cyclopentyl group and a pyridinyl-pyrazole ethyl chain. The molecular formula is C23H29N4O2S (MW: 425.07 g/mol).

Properties

IUPAC Name |

N-cyclopentyl-2,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c1-18-7-8-19(2)23(17-18)30(28,29)27(21-5-3-4-6-21)16-15-26-14-11-22(25-26)20-9-12-24-13-10-20/h7-14,17,21H,3-6,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKROMFAUCBISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

Sulfonamide Formation: The sulfonamide group is formed by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

Final Assembly: The final compound is assembled by linking the cyclopentyl group and the other substituents through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Conversion to amines.

Substitution: Introduction of nitro, halogen, or other electrophilic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial growth or as a lead compound for developing new antibiotics.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Sulfonamides have been used to treat various infections, and this compound could be tested for similar applications or for new therapeutic targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in folate production, which is essential for bacterial growth and replication. The specific molecular targets and pathways for N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The target’s cyclopentyl group likely enhances lipophilicity compared to the butyl group in Compound 27 but reduces it relative to the phenylpentyl chain in .

Electronic and Steric Influences: The 4-chlorophenyl carbamoyl group in Compound 27 introduces electron-withdrawing effects, which may stabilize hydrogen bonding (evidenced by IR C=O peak at 1726 cm⁻¹). Compound ’s pyrimidine ring (vs.

Structural Complexity and Bioactivity: The methoxy and 2,3-dimethylbenzene groups in Compound increase steric bulk compared to the target’s 2,5-dimethylbenzene, possibly affecting binding pocket interactions.

Thermal Stability :

- Compound 27 exhibits a moderate melting point (138–142°C), suggesting crystalline stability, while the target’s properties remain uncharacterized.

Biological Activity

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C22H26N4O2

- Molecular Weight : 378.5 g/mol

- CAS Number : 2034419-61-7

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and sulfonamide moieties exhibit antimicrobial properties. For example, pyrazolyl derivatives have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . The incorporation of a pyridine ring can enhance the compound's interaction with bacterial enzymes, potentially increasing its efficacy.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties. Studies on related pyrazole derivatives have reported IC50 values as low as 0.013 μM against human IKK-2, an important target in inflammatory pathways . The ability to inhibit pro-inflammatory cytokines such as IL-17 and TNFα further supports the potential of this compound in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

| Structural Feature | Biological Activity |

|---|---|

| Sulfonamide Group | Antibacterial and anti-inflammatory effects |

| Pyrazole Ring | Enhanced interaction with biological targets |

| Pyridine Substituent | Improved solubility and bioavailability |

Case Studies

- Inhibition of Cyclooxygenase (COX) : A related compound demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory response. This suggests that N-cyclopentyl derivatives could be developed as COX inhibitors .

- Neutrophil Migration : Research on similar pyrazole-based compounds has shown that they can inhibit neutrophil migration with IC50 values ranging from 10 to 55 nM, indicating potential applications in treating conditions characterized by excessive inflammation .

- Cancer Cell Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HeLa, with IC50 values in the micromolar range . This suggests a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

- Methodology : The compound’s benzenesulfonamide core can be synthesized via nucleophilic substitution. A validated approach involves reacting a benzenesulfonyl chloride intermediate with a cyclopentylamine derivative under basic conditions (e.g., pyridine with DMAP catalysis) to form the sulfonamide bond . The pyrazole-pyridinyl ethyl sidechain may require prior synthesis using a cyclocondensation reaction between hydrazines and ketones, followed by alkylation. Reaction monitoring via TLC and purification via column chromatography (petroleum ether/ethyl acetate) is critical .

Q. How can structural characterization of this compound be rigorously validated?

- Methodology : Use a combination of -NMR, -NMR, and HRMS to confirm the molecular structure. For example, -NMR should show distinct peaks for the cyclopentyl protons (δ ~1.5–2.0 ppm), pyridinyl aromatic protons (δ ~7.5–8.5 ppm), and sulfonamide NH (δ ~3.5–4.0 ppm). HRMS should match the exact mass of the molecular ion (CHNOS, calculated [M+H]: 456.2078) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodology : Screen for carbonic anhydrase (CA) inhibition, given the benzenesulfonamide moiety’s known CA-binding affinity. Use a stopped-flow CO hydration assay (pH 7.4, 20°C) with recombinant human CA isoforms (e.g., CA II, IX). Compare IC values to acetazolamide as a reference inhibitor .

Advanced Research Questions

Q. How do substituents on the pyridinyl-pyrazole moiety influence selectivity for enzyme targets?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at the pyridinyl 4-position). Test against CA isoforms (I, II, IX, XII) and kinases (e.g., JAK2, EGFR) to assess selectivity. Molecular docking (AutoDock Vina) can predict binding modes to CA active sites .

Q. What strategies resolve contradictions in activity data across cell-based vs. enzymatic assays?

- Methodology : If the compound shows high enzymatic inhibition but low cellular efficacy, evaluate membrane permeability via PAMPA assay. Modify logP (e.g., introduce polar groups) or use prodrug strategies. Cross-validate with intracellular pH modulation assays (BCECF-AM fluorescent probe) .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodology : Identify metabolic soft spots via microsomal stability assays (human liver microsomes, NADPH). For example, if oxidation occurs at the cyclopentyl group, introduce fluorine substituents to block metabolism. Retest CA inhibition to ensure maintained potency .

Q. What in vivo models are suitable for studying pharmacokinetics and toxicity?

- Methodology : Use Sprague-Dawley rats for PK studies (IV/PO dosing, plasma collection at 0–24 hrs). For toxicity, conduct a 14-day repeat-dose study with histopathology of liver/kidney. LC-MS/MS quantifies compound levels, while serum creatinine/BUN assess nephrotoxicity .

Data Contradiction Analysis

Q. Why might X-ray crystallography and docking simulations yield conflicting binding poses?

- Methodology : If computational models suggest pyridinyl interaction with CA Zn but crystallography shows sulfonamide coordination, re-optimize force field parameters (e.g., AMBER vs. CHARMM). Validate with mutagenesis (e.g., CA II Thr200Ala) to confirm critical residues .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Methodology : Conduct plasma protein binding assays (equilibrium dialysis) to assess free drug fraction. If >95% bound, modify the structure to reduce albumin affinity (e.g., reduce lipophilicity). Alternatively, use nanoparticle encapsulation to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.